4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol
Description
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol is a synthetic amino alcohol derivative characterized by a pentan-1-ol backbone substituted with a secondary amine group linked to a 3-methylthiophen-2-yl moiety. This compound combines polar functional groups (hydroxyl and amino) with a heteroaromatic thiophene ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C12H21NOS |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
4-[1-(3-methylthiophen-2-yl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C12H21NOS/c1-9-6-8-15-12(9)11(3)13-10(2)5-4-7-14/h6,8,10-11,13-14H,4-5,7H2,1-3H3 |
InChI Key |
MDUSWEITBYMYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Pathway A: Nucleophilic Substitution
Reaction Scheme
$$
\text{1-(3-Methylthiophen-2-yl)ethyl bromide} + \text{4-Aminopentan-1-ol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
| Component | Specification |
|---|---|
| Solvent | Anhydrous ethanol or DMF |
| Base | K$$2$$CO$$3$$ or Et$$_3$$N |
| Temperature | Reflux (78–100°C) |
| Reaction Time | 12–24 hours |
| Workup | Neutralization, extraction, column chromatography |
Expected Yield : 45–60% (based on analogous alkylation reactions).
Pathway B: Reductive Amination
Reaction Scheme
$$
\text{1-(3-Methylthiophen-2-yl)ethyl ketone} + \text{4-Aminopentan-1-ol} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{Target Compound}
$$
| Component | Specification |
|---|---|
| Reducing Agent | Sodium borohydride (NaBH$$_4$$) |
| Solvent | Methanol or THF |
| Temperature | 0°C → RT |
| Reaction Time | 4–6 hours |
| Workup | Acid-base extraction, rotary evaporation |
Expected Yield : 55–70% (based on similar reductive aminations).
Key Intermediate Synthesis
Synthesis of 1-(3-Methylthiophen-2-yl)ethyl Bromide
Method :
- Bromination of 3-methylthiophen-2-yl ethanol using PBr$$_3$$ in dichloromethane at 0°C.
Yield : ~80% (literature-consistent).
Synthesis of 4-Aminopentan-1-ol
Method :
- Gabriel synthesis: Phthalimide protection of pentan-1-ol followed by hydrazinolysis.
Yield : 65–75% (as per).
Analytical Validation
Optimization Considerations
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in Pathway A but may require higher purification efforts.
- Catalysis : Addition of KI (5 mol%) in Pathway A enhances bromide leaving-group efficiency.
- Green Chemistry : Ethanol as a solvent aligns with sustainable practices outlined in.
Challenges and Alternatives
- Steric Hindrance : Bulky thiophene substituents may slow amination; microwave-assisted synthesis could reduce reaction time.
- Alternative Routes :
- Mitsunobu Reaction : Coupling thiophene-ethyl alcohol with 4-aminopentan-1-ol using DEAD/PPh$$_3$$ .
- Enzymatic Amination : Biocatalytic methods (limited literature support).
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol
- Molecular Formula : C₁₀H₁₉N
- Molecular Weight : 153.27 g/mol
- Key Features: Shorter carbon chain (ethanol backbone) and a branched alkylamine substituent.
- This likely lowers boiling points and aqueous solubility .
5-(Pent-4-yn-1-ylamino)pentan-1-ol (8a)
- Molecular Formula: C₁₀H₁₉NO (estimated)
- Synthesis: Prepared via reaction of amino alcohols with alkynyl intermediates, yielding a linear structure with a terminal alkyne group.
- This difference may influence reactivity in pharmaceutical derivatization .
4-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol
- Molecular Formula : C₁₁H₂₀N₂O
- Molecular Weight : 196.29 g/mol
- Key Features : Pyrrole ring instead of thiophene.
- Comparison : The pyrrole’s nitrogen atom enhances hydrogen-bonding capacity but reduces electron-richness compared to thiophene’s sulfur. This may alter binding affinity in biological systems or catalytic applications .
trans-3,4-Epoxypentan-1-ol
- Molecular Formula : C₅H₁₀O₂
- Key Features : Epoxide and hydroxyl groups on adjacent carbons.
- Comparison : The epoxide’s strained ring enables ring-opening reactions, whereas the target compound’s amine and hydroxyl groups favor hydrogen bonding and salt formation. This structural difference impacts stability and synthetic utility .
4-Methyl-1-pentanol
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Features : Simple branched alcohol without nitrogen.
Physicochemical and Reactivity Comparison
| Property | Target Compound | 4-Methyl-1-pentanol | trans-3,4-Epoxypentan-1-ol | 4-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol |
|---|---|---|---|---|
| Molecular Weight | ~220–240 g/mol (estimated) | 102.17 g/mol | 118.13 g/mol | 196.29 g/mol |
| Polar Functional Groups | -OH, -NH- | -OH | -OH, epoxide | -OH, -NH-, pyrrole |
| Aromatic Moieties | Thiophene | None | None | Pyrrole |
| Key Reactivity | Amine alkylation, H-bonding | Esterification | Epoxide ring-opening | Pyrrole electrophilic substitution |
- Solubility: The target compound’s hydroxyl and amino groups enhance water solubility compared to non-polar analogs like 4-methyl-1-pentanol. However, the thiophene ring may reduce solubility relative to pyrrole-containing analogs due to sulfur’s lower polarity .
- Boiling Point: Higher than 4-methyl-1-pentanol due to increased hydrogen bonding but lower than pyrrole analogs with additional nitrogen atoms .
Biological Activity
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol is a novel compound characterized by its unique structure, which combines a pentan-1-ol backbone with a 3-methylthiophen-2-yl ethylamino substituent. This distinctive arrangement contributes to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
- Molecular Formula : C12H17NOS
- Molecular Weight : Approximately 227.37 g/mol
- Structure : The compound features a thiophene ring, an amino group, and an alcohol functional group, which are essential for its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : The thiophene ring may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to inhibition of microbial growth.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapeutics.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory responses.
- Receptor Modulation : It could interact with receptors that play roles in inflammation and infection, leading to altered signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Methylthiophene | C7H8S | Simple thiophene derivative; lacks amino group | Antimicrobial properties |
| Ethanolamine | C2H7NO | Contains an amino group but lacks thiophene structure | Used in pharmaceuticals |
| Pentanol | C5H12O | Alcohol with no nitrogen or sulfur; simpler structure | Solvent applications |
This table highlights the unique combination of functional groups in this compound that may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into potential therapeutic applications:
- Antimicrobial Studies : Research has shown that compounds with thiophene moieties often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
- Anti-inflammatory Research : Investigations into similar compounds have revealed their capacity to downregulate pro-inflammatory cytokines and inhibit inflammatory cell migration, suggesting that this compound may exhibit similar effects.
Q & A
Q. What are the standard synthetic routes for preparing 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves reductive amination between 1-(3-Methylthiophen-2-yl)ethylamine and a pentan-1-ol derivative (e.g., 4-oxopentanol). Key steps include:
- Catalysts : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C) for selective reduction of imine intermediates .
- Solvents : Polar aprotic solvents like tetrahydrofuran (THF) or ethanol to stabilize intermediates and enhance reaction rates .
- Temperature : Controlled at 25–60°C to balance reaction efficiency and byproduct formation .
- Purification : Silica gel chromatography or preparative HPLC to isolate the product from unreacted amines and alcohols .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with emphasis on distinguishing amine (δ 1.5–3.0 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the 3-Methylthiophen-2-yl moiety .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for validating the amino alcohol configuration .
Q. What in vitro assays are commonly employed to evaluate the biological activity of this amino alcohol derivative?
- Methodological Answer :
- Enzyme Inhibition Assays : Kinase profiling to assess interaction with ATP-binding pockets, using fluorescence polarization or radiometric assays .
- Cytotoxicity Testing : MTT assays on cell lines (e.g., HEK293 or HepG2) to determine IC₅₀ values .
- Receptor Binding Studies : Competitive binding assays with radiolabeled ligands (e.g., ³H-labeled substrates) to quantify affinity .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data reported for this compound in different studies?
- Methodological Answer : Contradictions may arise from:
- Stereochemical Impurities : Use chiral HPLC or circular dichroism (CD) to verify enantiomeric purity .
- Metabolic Instability : Perform liver microsome assays to assess metabolic degradation rates .
- Target Selectivity : Apply computational docking (e.g., AutoDock Vina) to predict off-target interactions and validate with CRISPR-edited cell models .
Q. What strategies are recommended for optimizing the enantiomeric excess (ee) in the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor the desired enantiomer .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
- Monitoring : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) to quantify ee during reaction progression .
Q. How does the presence of the 3-Methylthiophen-2-yl moiety influence the compound's electronic properties and reactivity?
- Methodological Answer :
- Electron-Rich Aromatic System : The thiophene ring increases nucleophilicity at the ethylamine group, enhancing interactions with electrophilic targets (e.g., enzyme active sites) .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) map electron density distribution, revealing reactive hotspots .
Q. How can computational chemistry be applied to predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Schrödinger Suite or GROMACS simulate ligand-receptor interactions, focusing on hydrogen bonding with the amino alcohol group and π-π stacking with the thiophene ring .
- Molecular Dynamics (MD) Simulations : NAMD or AMBER assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) .
- QSAR Modeling : Build regression models correlating substituent effects (e.g., methylthiophene position) with activity .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :
Replicate Experiments : Use standardized assay protocols (e.g., ADP-Glo™ Kinase Assay) across multiple labs .
Structural Validation : Re-analyze compound purity via X-ray crystallography to confirm no polymorphic variations .
Target Profiling : Broad-spectrum kinase screening (e.g., KinomeScan) to identify off-target effects .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | NaBH3CN | THF | 65 | 80 | |
| Asymmetric Hydrogenation | Ru-BINAP | Ethanol | 72 | 95 | |
| Enzymatic Resolution | Candida antarctica | Water | 58 | 99 |
Q. Table 2: Key Spectroscopic Peaks
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiophene C-H | 6.8–7.2 | 125–135 |
| -NHCH₂- | 2.5–3.0 | 45–50 |
| -CH₂OH | 3.6–3.8 | 60–65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
